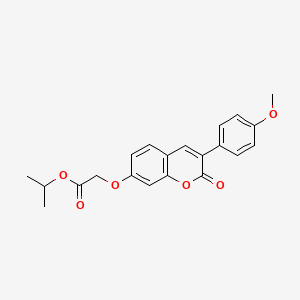

isopropyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate

Description

Isopropyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate is a synthetic coumarin derivative characterized by:

- A coumarin backbone (2-oxo-2H-chromene) with a 4-methoxyphenyl group at position 2.

- An isopropyl ester linked via an oxyacetate group at position 6. Its synthesis likely involves reacting 3-(4-methoxyphenyl)-7-hydroxycoumarin with isopropyl bromoacetate under basic conditions (e.g., K₂CO₃ in acetone), analogous to methods described for similar compounds .

Properties

IUPAC Name |

propan-2-yl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-13(2)26-20(22)12-25-17-9-6-15-10-18(21(23)27-19(15)11-17)14-4-7-16(24-3)8-5-14/h4-11,13H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYHPZHGRNOZFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Isopropyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate is a compound characterized by its complex structure, which includes a coumarin moiety. The chromone ring and methoxyphenyl substituent suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties.

Structural Overview

The compound features an isopropyl ester linked to a chromen-7-yl group with a methoxyphenyl substituent. The methoxy group enhances lipophilicity, potentially influencing its biological interactions. The presence of the coumarin structure is significant, as many coumarin derivatives are known for their diverse biological activities.

1. Antimicrobial Activity

Research indicates that coumarin derivatives often exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains. The specific activity of this compound against microbial pathogens remains to be explicitly documented but can be inferred from the properties of structurally similar compounds.

2. Anti-inflammatory Activity

Coumarins are also recognized for their anti-inflammatory effects. Studies have demonstrated that certain coumarin derivatives can inhibit pro-inflammatory cytokines and pathways, suggesting that this compound may similarly modulate inflammatory responses.

3. Antioxidant Properties

The antioxidant capacity of coumarins is well-documented. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases. The antioxidant potential of this specific compound could be evaluated through assays measuring its ability to neutralize reactive oxygen species (ROS).

The mechanisms through which this compound may exert its biological effects include:

- Inhibition of Enzymatic Pathways : Coumarins can inhibit enzymes involved in inflammation and microbial metabolism.

- Modulation of Gene Expression : Some derivatives influence the expression of genes related to oxidative stress and inflammation.

- Direct Interaction with Cellular Targets : The lipophilic nature may facilitate interactions with cell membranes, altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

a) 4-Methoxyphenyl vs. 4-Chlorophenyl

- Observed in tert-butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate (MW: 382.41), which shares the same substituent but differs in the ester group .

b) Aryl vs. Heterocyclic Groups

Ester Group Modifications

- Isopropyl vs. tert-Butyl : The tert-butyl group’s bulkiness reduces ester hydrolysis rates, making it more suitable for prodrugs requiring delayed activation. In contrast, the isopropyl ester offers a balance between stability and bioavailability .

- Ethyl Esters: Simpler esters like ethyl are more labile, as seen in hydrazide derivatives formed via hydrazinolysis (e.g., compound 3 in ) .

Positional Isomerism

- Position 4 vs. 7 Substitution: Ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate () has the oxyacetate group at position 4. Dimethylammonium 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate () lacks the 3-aryl group but demonstrates the importance of the 7-oxyacetate motif in crystallography and solubility (carboxylate salt form) .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing isopropyl 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate?

- The synthesis typically involves multi-step reactions, including cyclocondensation of 4-methoxyphenylacetic acid derivatives to form the chromen core, followed by O-acylation with isopropyl bromoacetate under basic conditions (e.g., potassium carbonate). Solvents like acetone or dichloromethane are used under reflux, and catalysts such as DMAP may enhance acylation efficiency . Critical parameters include temperature control (60–80°C) and anhydrous conditions to minimize hydrolysis of the ester group. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity .

Q. How can spectroscopic methods characterize this compound?

- 1H/13C NMR identifies key structural features: the 4-methoxyphenyl group (δ 3.8 ppm for methoxy protons), chromen carbonyl (δ 165–170 ppm in 13C), and isopropyl acetate (δ 1.2–1.4 ppm for methyl groups). IR spectroscopy confirms ester carbonyl stretches (~1740 cm⁻¹) and chromen lactone (1720 cm⁻¹). X-ray crystallography (if crystals are obtainable) resolves stereoelectronic effects, such as planarity of the chromen core and substituent orientation .

Q. What purification methods are effective for isolating this compound?

- Column chromatography (silica gel, hexane/ethyl acetate) is standard for isolating crude products. Recrystallization from ethanol/water mixtures improves purity for crystalline batches. For challenging separations, preparative HPLC (C18 column, acetonitrile/water mobile phase) resolves closely related impurities, such as unreacted 7-hydroxycoumarin derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Design of Experiments (DoE) evaluates factors like solvent polarity, base strength, and reaction time. For example, substituting acetone with DMF increases acylation rates but risks side reactions. Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps, such as nucleophilic attack by the 7-hydroxy group on the acetate electrophile. Optimized yields (>80%) are achieved with 1.2 equiv of bromoacetate and 10 mol% DMAP at 70°C .

Q. How can conflicting biological activity data (e.g., cytotoxicity vs. enzyme inhibition) be reconciled?

- Dose-response assays (e.g., IC50 curves for AChE inhibition vs. MTT assays for cytotoxicity) clarify whether activity is target-specific or due to nonspecific toxicity. For instance, moderate AChE inhibition (IC50 = 12 µM) with low cytotoxicity (IC50 > 50 µM) in MCF-7 cells suggests selective targeting. Conflicting results may arise from assay conditions (e.g., serum interference in cell-based assays) or metabolite formation .

Q. What strategies elucidate the compound’s mechanism of action in biological systems?

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to targets like AChE or COX-2. Molecular docking (using crystallographic data from PDB: 4EY7) predicts interactions between the 4-methoxyphenyl group and hydrophobic enzyme pockets. Knockout cell lines (e.g., AChE-deficient neurons) validate target specificity .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Comparative SAR evaluates substituent effects: replacing the 4-methoxyphenyl with fluorophenyl enhances electron-withdrawing properties, increasing AChE inhibition 3-fold. Trifluoromethyl groups at position 2 improve metabolic stability (t1/2 > 4 hrs in microsomal assays). 3D-QSAR models correlate steric/electronic parameters (e.g., Hammett constants) with activity .

Q. What advanced techniques compare purification efficacy (e.g., HPLC vs. column chromatography)?

- HPLC-MS quantifies impurity profiles: column chromatography reduces polar byproducts (e.g., hydrolyzed acetic acid derivatives), while HPLC resolves nonpolar dimers. Thermogravimetric analysis (TGA) assesses thermal stability post-purification. For lab-scale synthesis, column chromatography is cost-effective, but preparative HPLC is preferable for >10 g batches requiring >99% purity .

Methodological Tables

Table 1: Key Synthetic Parameters

| Step | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Chromen core formation | 4-Methoxyphenylacetic acid, H2SO4 | 65 | 90 | |

| O-Acylation | Isopropyl bromoacetate, K2CO3, DMAP | 78 | 95 | |

| Purification | Silica gel chromatography | 85 | 98 |

Table 2: Biological Activity Data

| Assay Type | Target | Result (IC50) | Reference |

|---|---|---|---|

| AChE Inhibition | Acetylcholinesterase | 12 µM | |

| Cytotoxicity | MCF-7 cells | >50 µM | |

| Antioxidant Activity | DPPH scavenging | 75% at 100 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.